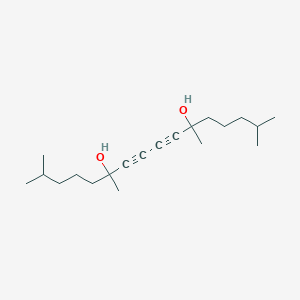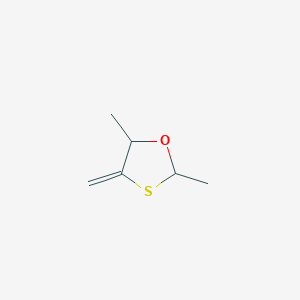
1,3-Oxathiolane, 2,5-dimethyl-4-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its unique structure, which includes a methylene group at the 4-position and two methyl groups at the 2 and 5 positions. It is a derivative of 1,3-oxathiolane, a class of compounds known for their diverse chemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- typically involves the reaction of mercaptoethanol with formaldehyde under acidic conditions. This method is a common approach for the synthesis of thioacetals, where the sulfur atom is introduced into the ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the methylene group or the sulfur atom, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted oxathiolanes.
科学的研究の応用
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- has several applications in scientific research:
作用機序
The mechanism of action of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- and its derivatives often involves interactions with biological macromolecules. For example, nucleoside analogues containing this compound can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. The sulfur atom in the ring structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
類似化合物との比較
1,3-Oxathiolane: The parent compound, which lacks the methylene and methyl groups.
1,2-Oxathiolane: A related compound with the sulfur and oxygen atoms in adjacent positions.
1,3-Dioxolane: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylene group at the 4-position and the methyl groups at the 2 and 5 positions make it a versatile intermediate for various chemical transformations .
特性
CAS番号 |
52998-36-4 |
|---|---|
分子式 |
C6H10OS |
分子量 |
130.21 g/mol |
IUPAC名 |
2,5-dimethyl-4-methylidene-1,3-oxathiolane |
InChI |
InChI=1S/C6H10OS/c1-4-5(2)8-6(3)7-4/h4,6H,2H2,1,3H3 |
InChIキー |
UCAARQFLJMUIIW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C)SC(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


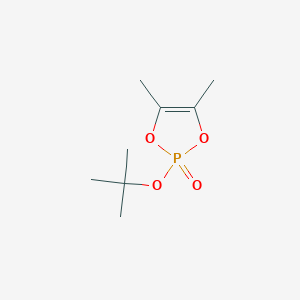
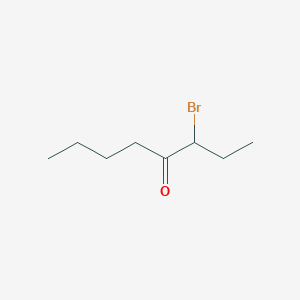
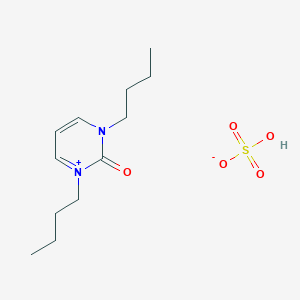
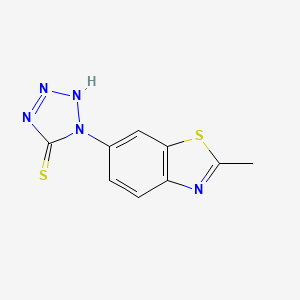
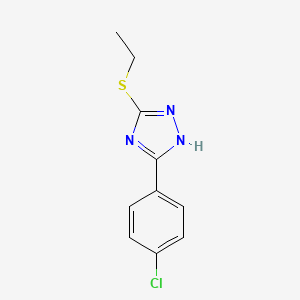
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
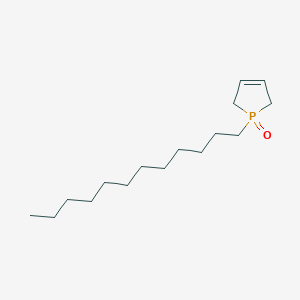

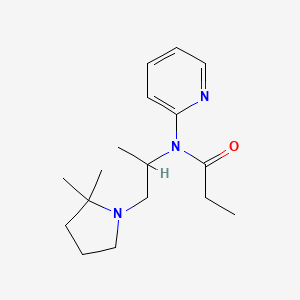
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
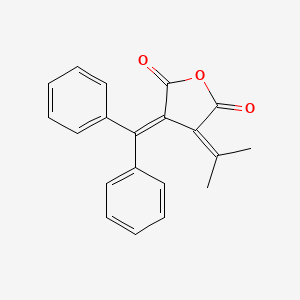
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)

